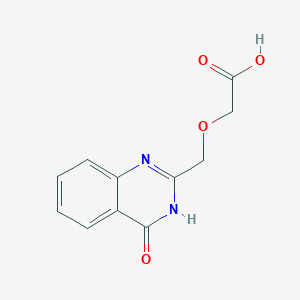

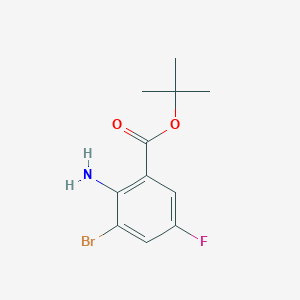

2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy)acetic acid” belongs to the class of quinazolinones . Quinazolinones are a class of nitrogenous heterocycles with various pharmacological and biological actions .

Synthesis Analysis

A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Chemical Reactions Analysis

The chemical reactions of quinazolinones involve various processes. For instance, 2,3-Dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .Aplicaciones Científicas De Investigación

Antifungal Applications

This compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides , which have shown promising antifungal activity . The synthesis process is eco-friendly and employs water as a solvent, making it an environmentally friendly procedure .

Anticancer Activity

The compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives . These derivatives have shown good to moderate cytotoxicity against A549 and HeLa cells . The highest cytotoxicity was demonstrated by N-(4-fluorophenyl)- and N-(4-ethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides .

Molecular Docking Studies

Molecular docking studies have shown that the aforementioned N-(4-fluorophenyl)- and N-(4-ethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides effectively bind to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .

Green Chemistry

The compound has been used in green chemistry protocols for the synthesis of various derivatives . These protocols are characterized by excellent yields, short reaction times, environmental friendliness, and mild reaction conditions .

COX-2 Inhibitory Activity

The compound has been used in the synthesis of 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and its analogs, which have shown COX-2 inhibitory activity .

Drug Discovery

The compound has been used in the synthesis of various heterocyclic compounds, which are commonly used in drug discovery research . The quinazolinone scaffold, which is part of the compound, stands out among a wide range of heterocyclic molecules due to its intriguing pharmacological and biological actions .

Mecanismo De Acción

Mode of Action

It’s known that quinazolinone derivatives often interact with their targets via hydrogen bonding and aromatic interactions .

Biochemical Pathways

Quinazolinone derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some quinazolinone derivatives have been found to display inhibitory effects on the growth of certain bacterial and fungal strains .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)methoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOHJYFQSSYRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)

![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2761185.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)

![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide](/img/structure/B2761198.png)

![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)